molecular formula C14H9ClO4 B6401294 2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid CAS No. 1261931-49-0

2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid

Cat. No.: B6401294
CAS No.: 1261931-49-0
M. Wt: 276.67 g/mol
InChI Key: SGJLDFPNQAUCOA-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid is an organic compound with the molecular formula C14H9ClO4 It is a derivative of benzoic acid, featuring a chlorine atom and a methylenedioxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 3,4-methylenedioxybenzene.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon (Pd/C).

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.

    Conditions: Typical conditions involve moderate temperatures (50-100°C) and inert atmospheres (e.g., nitrogen or argon).

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methylenedioxyphenyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,4-dimethoxybenzoic acid
  • 2-Chloro-5-methoxybenzoic acid
  • 3,4-Methylenedioxybenzoic acid

Uniqueness

2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid is unique due to the presence of both a chlorine atom and a methylenedioxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-11-3-1-8(5-10(11)14(16)17)9-2-4-12-13(6-9)19-7-18-12/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJLDFPNQAUCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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